

Dissolving Furfuryl Tetrahydropyranyladenine for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *Furfuryl tetrahydropyranyladenine*

Cat. No.: *B184445*

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Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones known to promote cell division and differentiation. In recent years, it has garnered significant interest in the field of dermatology and cell biology for its potent anti-aging and anti-inflammatory properties. This document provides detailed application notes and protocols for the dissolution and use of **Furfuryl tetrahydropyranyladenine** in cell culture experiments, targeting researchers in academia and the pharmaceutical industry. The following protocols are based on established methodologies for similar cytokinin compounds, such as kinetin and zeatin, due to the limited availability of specific data for **Furfuryl tetrahydropyranyladenine**.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of **Furfuryl tetrahydropyranyladenine** is essential for its effective use in cell culture.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₇ N ₅ O ₂	PubChem
Molecular Weight	299.33 g/mol	PubChem
Appearance	White to off-white crystalline powder	Assumed from related compounds
Estimated Water Solubility	158.2 mg/L at 25 °C	The Good Scents Company[1]
Recommended Solvent for Cell Culture	Dimethyl Sulfoxide (DMSO)	Inferred from related cytokinins[1][2][3][4][5][6][7]

While **Furfuryl tetrahydropyranyladenine** has some estimated water solubility, for cell culture applications, dissolving it in a sterile, cell-culture grade organic solvent like DMSO is recommended to prepare a concentrated stock solution.[1][2][3][4][5][6][7] This allows for accurate dilution into the culture medium while minimizing the final solvent concentration to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Furfuryl tetrahydropyranyladenine**, a common starting concentration for in vitro studies.

Materials:

- **Furfuryl tetrahydropyranyladenine** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer

- Sterile, pyrogen-free pipette tips

Procedure:

- Pre-handling: Before opening, gently tap the vial of **Furfuryl tetrahydropyranyladenine** to ensure all the powder is at the bottom.
- Weighing: Accurately weigh out 2.99 mg of **Furfuryl tetrahydropyranyladenine** powder and transfer it to a sterile 1.5 mL microcentrifuge tube. Perform this step in a chemical fume hood.
- Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Protect from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

- 10 mM **Furfuryl tetrahydropyranyladenine** stock solution in DMSO

- Pre-warmed, complete cell culture medium appropriate for your cell line
- Sterile serological pipettes and pipette tips
- Cell culture plates with seeded cells

Procedure:

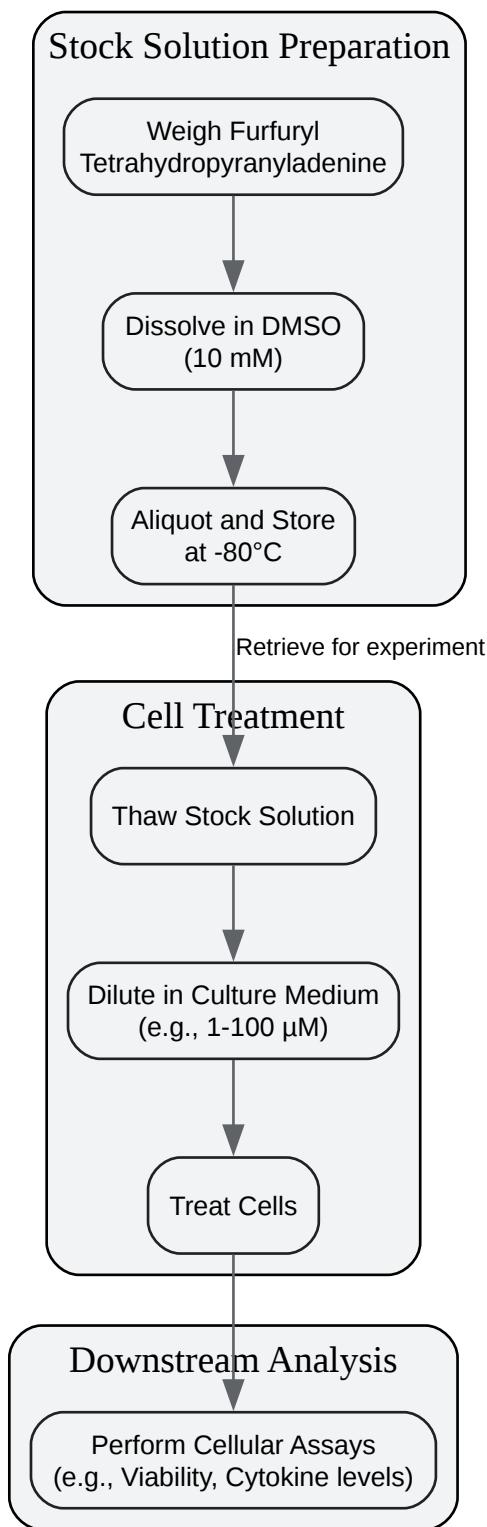
- Thaw Stock Solution: Thaw a single aliquot of the 10 mM **Furfuryl tetrahydropyranyladenine** stock solution at room temperature.
- Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration immediately before use. To avoid precipitation, add the stock solution to the medium while gently swirling the flask or tube.
- Final DMSO Concentration: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.1% (v/v) for most cell lines.
- Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO as the experimental groups.
- Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of **Furfuryl tetrahydropyranyladenine** or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Example Dilutions for a 10 mM Stock Solution:

Desired Final Concentration (µM)	Volume of 10 mM Stock to Add to 10 mL Medium (µL)	Final DMSO Concentration (%)
1	1	0.01
10	10	0.1
50	50	0.5
100	100	1.0

Note: The optimal working concentration of **Furfuryl tetrahydropyranyladenine** should be determined empirically for each cell line and experimental setup through a dose-response study. Based on studies with related cytokinins like kinetin and zeatin, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments with skin cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow

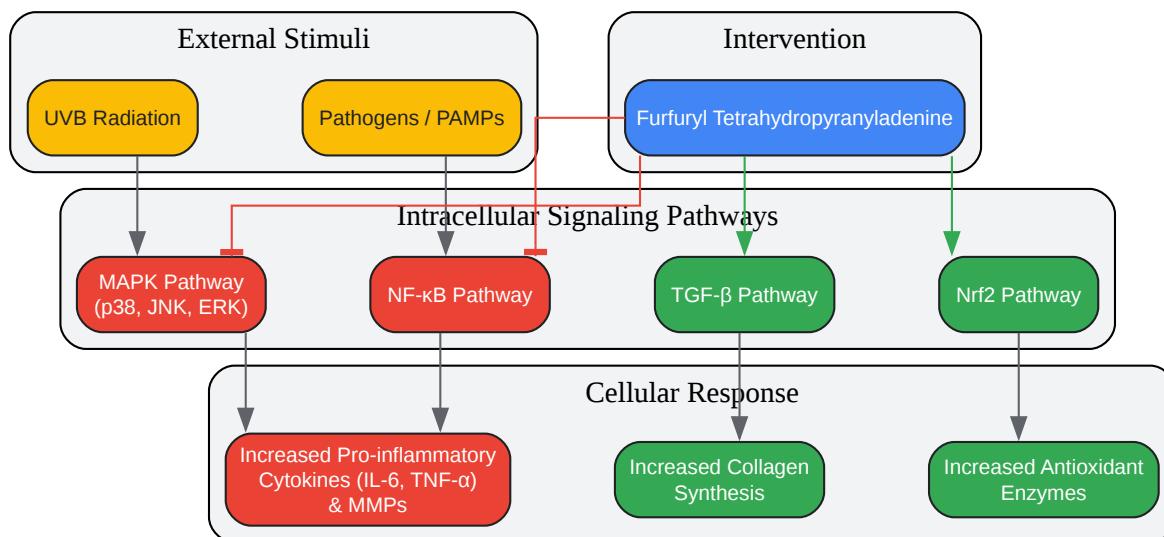


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Caption: Workflow for preparing and using **Furfuryl tetrahydropyranyladenine** in cell culture.

Postulated Signaling Pathway in Skin Cells

Furfuryl tetrahydropyranyladenine, as a cytokinin with known anti-inflammatory and anti-aging effects, is postulated to modulate key signaling pathways in skin cells such as keratinocytes and fibroblasts. While the precise molecular targets are yet to be fully elucidated, based on the known mechanisms of other cytokinins and anti-inflammatory agents, a plausible mechanism involves the inhibition of pro-inflammatory pathways and the activation of antioxidant and pro-collagen synthesis pathways.



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Caption: Postulated signaling pathways modulated by **Furfuryl tetrahydropyranyladenine** in skin cells.

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